6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide
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Overview
Description
CAY17c is a chemical compound known for its inhibitory effects on bromodomain-containing protein 4 and class I and class IIb histone deacetylases. It has shown significant potential in inhibiting the proliferation of colorectal cancer cells and inducing apoptosis and autophagy in these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY17c involves the preparation of thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and dimethylformamide, which are slightly soluble in the compound .
Industrial Production Methods
Industrial production methods for CAY17c are not extensively documented. the compound is available for research purposes and is synthesized in controlled laboratory environments to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
CAY17c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the functional groups present in CAY17c.
Substitution: Substitution reactions can occur, particularly involving the hydroxamic acid group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified hydroxamic acid derivatives .
Scientific Research Applications
CAY17c has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of bromodomain-containing proteins and histone deacetylases.
Biology: Investigated for its effects on cell proliferation, apoptosis, and autophagy in colorectal cancer cells.
Medicine: Potential therapeutic applications in cancer treatment, particularly for colorectal cancer.
Industry: Utilized in the development of new cancer therapies and research on epigenetic regulation
Mechanism of Action
CAY17c exerts its effects by inhibiting bromodomain-containing protein 4 and class I and class IIb histone deacetylases. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis and autophagy in colorectal cancer cells. The molecular targets include specific histone deacetylases and bromodomain-containing proteins, which play crucial roles in gene expression and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another inhibitor of bromodomain-containing proteins.
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Panobinostat: A potent histone deacetylase inhibitor with applications in cancer treatment
Uniqueness of CAY17c
CAY17c is unique due to its dual inhibitory effects on both bromodomain-containing proteins and histone deacetylases. This dual inhibition enhances its efficacy in inducing apoptosis and autophagy in colorectal cancer cells, making it a promising candidate for cancer therapy .
Biological Activity
The compound 6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide is a complex organic molecule with potential biological activities that have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound based on available scientific literature.
Chemical Structure and Properties
The compound's structure features a unique tricyclic framework and multiple functional groups that contribute to its biological properties. The molecular formula is C20H27N3O3S, which indicates the presence of nitrogen and sulfur heteroatoms that can interact with biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H27N3O3S |
Molecular Weight | 389.51 g/mol |
Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazolidinone derivatives possess potent antibacterial effects against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of related compounds:
- Methodology : The compounds were tested using the microdilution method against a panel of eight bacterial species.
- Results :
Anticancer Activity
The compound's tricyclic structure may also confer anticancer properties by interacting with specific cellular pathways involved in cancer progression.
Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating the activity of key enzymes involved in cell survival and proliferation:
- Target Enzymes : The compound may inhibit topoisomerases or other oncogenic pathways.
- Cell Lines Tested : Various cancer cell lines have been used to assess cytotoxicity through MTT assays.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antibacterial | MIC: 0.004 - 0.045 mg/mL | |
Anticancer | Induction of apoptosis | |
Antifungal | Potent against T. viride |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADMET profile) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound shows good solubility in organic solvents, suggesting favorable absorption characteristics.
- Distribution : Studies are needed to determine tissue distribution and blood-brain barrier permeability.
- Metabolism : Potential metabolic pathways should be explored to predict interactions with other drugs.
- Excretion : Renal and hepatic pathways must be investigated for clearance rates.
Toxicity Studies
Initial toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile in vivo.
Properties
IUPAC Name |
6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-14-11-16(12-15(2)21(14)32-10-6-4-5-7-19(29)27-31)22-25-23(30)20-17-8-9-28(3)13-18(17)33-24(20)26-22/h11-12,31H,4-10,13H2,1-3H3,(H,27,29)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKONWWIAFKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCC(=O)NO)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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